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Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and

potential pharmacological properties of 3-Chloro-5-fluorophenethyl acetate (CAS No.

1379363-86-6). Intended for researchers, scientists, and professionals in drug development,

this document synthesizes available data and predictive insights into the synthesis,

characterization, and potential applications of this halogenated aromatic ester. Given the

limited publicly available experimental data for this specific compound, this guide integrates

information from closely related analogs and employs in silico predictive modeling to offer a

robust scientific resource. Each section is designed to provide both theoretical understanding

and practical guidance for laboratory investigation.

Introduction and Molecular Overview
3-Chloro-5-fluorophenethyl acetate is a substituted phenethyl acetate derivative

characterized by the presence of chlorine and fluorine atoms on the phenyl ring. The unique

combination of these halogens can significantly influence the molecule's physicochemical

properties, metabolic stability, and biological activity.[1] Halogenated compounds are of
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significant interest in medicinal chemistry due to their potential to modulate lipophilicity, binding

affinity to biological targets, and pharmacokinetic profiles.[2] This guide aims to provide a

detailed exploration of 3-Chloro-5-fluorophenethyl acetate, from its fundamental molecular

structure to its potential applications in research and development.

Table 1: Compound Identification

Identifier Value Source

IUPAC Name
2-(3-chloro-5-
fluorophenyl)ethyl acetate

ChemScene

CAS Number 1379363-86-6 ChemScene[3]

Molecular Formula C₁₀H₁₀ClFO₂ ChemScene[3]

Molecular Weight 216.64 g/mol ChemScene[3]

| SMILES | CC(=O)OCCC1=CC(F)=CC(Cl)=C1 | ChemScene[3] |

Physicochemical Properties
Due to the absence of experimentally determined physicochemical data for 3-Chloro-5-
fluorophenethyl acetate, the following properties have been predicted using established

computational models. These predictions provide valuable estimates for guiding experimental

design and analytical method development.

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Method/Source

Topological Polar Surface

Area (TPSA)
26.3 Å²

ChemScene
(Computational)[3]

LogP (Octanol-Water Partition

Coefficient)
2.5847

ChemScene (Computational)

[3]

Hydrogen Bond Acceptors 2
ChemScene (Computational)

[3]

Hydrogen Bond Donors 0
ChemScene (Computational)

[3]

| Rotatable Bonds | 3 | ChemScene (Computational)[3] |

Synthesis and Purification
A plausible and efficient synthetic route to 3-Chloro-5-fluorophenethyl acetate involves the

esterification of its corresponding alcohol precursor, 2-(3-chloro-5-fluorophenyl)ethanol. This

reaction can be achieved through several established methods, with acylation using acetic

anhydride being a common and effective approach.[4][5]

Proposed Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 3-chloro-5-

fluorobenzaldehyde.

3-Chloro-5-fluorobenzaldehyde ReductionNaBH4, Methanol 2-(3-chloro-5-fluorophenyl)ethanol Esterification (Acetic Anhydride, Pyridine) 3-Chloro-5-fluorophenethyl acetate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Chloro-5-fluorophenethyl acetate.

Step-by-Step Experimental Protocol
Part 1: Synthesis of 2-(3-chloro-5-fluorophenyl)ethanol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-

5-fluorobenzaldehyde in methanol.

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise,

maintaining the temperature below 10 °C.

Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench

the excess sodium borohydride.

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue

with ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate to yield 2-(3-chloro-5-fluorophenyl)ethanol.[6][7]

Part 2: Esterification to 3-Chloro-5-fluorophenethyl acetate

Reaction Setup: Dissolve the synthesized 2-(3-chloro-5-fluorophenyl)ethanol in a suitable

solvent such as dichloromethane or pyridine in a round-bottom flask.

Acylation: Add acetic anhydride to the solution. If not using pyridine as the solvent, add a

catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).[8]

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC

until the starting alcohol is consumed.

Workup: Wash the reaction mixture with water, followed by a saturated solution of sodium

bicarbonate, and finally with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel using a hexane-ethyl acetate gradient.[9]

Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of the

synthesized 3-Chloro-5-fluorophenethyl acetate. The following sections outline the expected

spectral data based on its structure and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.[10][11] While experimental

spectra for 3-Chloro-5-fluorophenethyl acetate are not publicly available, the expected

chemical shifts and coupling patterns can be predicted based on established principles and

data from similar structures.[12][13]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ (acetate) ~2.05 s -

-CH₂- (ethyl) ~2.95 t ~7.0

-CH₂-O- (ethyl) ~4.30 t ~7.0

| Aromatic H | 6.8 - 7.2 | m | - |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)

-CH₃ (acetate) ~21.0

-CH₂- (ethyl) ~35.0

-CH₂-O- (ethyl) ~65.0

Aromatic C 110 - 145

| C=O (acetate) | ~171.0 |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 3-Chloro-5-fluorophenethyl acetate, electron ionization (EI) would

likely induce characteristic fragmentation.
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Predicted Fragmentation Pathway:

[M]+• (m/z 216/218)

[M - CH₃CO•]+ (m/z 173/175)

Loss of acetyl radical

[M - CH₃COOH]+• (m/z 156/158)

Loss of acetic acid

[C₇H₅ClF]+• (m/z 143/145)

Loss of CH₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-Chloro-5-fluorophenethyl acetate in

EI-MS.

Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the

analysis of this volatile ester.[14]

Column: A non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g.,

280 °C).

Detector: Mass spectrometer operating in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be

developed for purity assessment and quantification.[15]

Column: C18 or C8 stationary phase.
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Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid

(e.g., formic acid or trifluoroacetic acid) to improve peak shape.[16]

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Potential Pharmacological and Biological Activities
While no specific biological activities have been reported for 3-Chloro-5-fluorophenethyl
acetate, its structural motifs suggest several areas for investigation. The presence of chloro

and fluoro substituents on an aromatic ring is a common feature in many active pharmaceutical

ingredients, influencing properties like metabolic stability and target binding.[1][2] Substituted

phenethylamines and related structures are known to interact with a variety of biological

targets.[17]

Proposed Biological Screening Workflow
Given its structure, 3-Chloro-5-fluorophenethyl acetate could be screened for a range of

biological activities.

3-Chloro-5-fluorophenethyl acetate

Initial Broad-Spectrum Screening
(e.g., cytotoxicity, receptor binding assays)

Antimicrobial Assays
(antibacterial, antifungal)

Enzyme Inhibition Assays
(e.g., kinases, proteases)

Identification of Biological 'Hit'

Lead Optimization
(Structure-Activity Relationship Studies)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38603913/
https://www.benchchem.com/product/b7992665/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-chloro-5-fluorophenethyl-acetate
https://www.benchchem.com/product/b7992665/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-chloro-5-fluorophenethyl-acetate
https://www.pharmtech.com/view/hplc-method-development-and-validation-pharmaceutical-analysis
https://sielc.com/Application-HPLC-Separation-of-Aromatic-Compounds-PAH-on-Mixed-Mode-and-Reverse-Phase-Columns
https://pubmed.ncbi.nlm.nih.gov/23740397/
https://www.benchchem.com/product/b7992665/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-3-chloro-5-fluorophenethyl-acetate
https://www.benchchem.com/product/b7992665/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-3-chloro-5-fluorophenethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7992665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-
fluorophenethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7992665/docs#an-in-depth-technical-guide-to-3-
chloro-5-fluorophenethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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